4-(2-Phenylthiazol-4-yl)phenol
Description
Properties
IUPAC Name |
4-(2-phenyl-1,3-thiazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-13-8-6-11(7-9-13)14-10-18-15(16-14)12-4-2-1-3-5-12/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDMBRZKBNHAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylthiazol-4-yl)phenol typically involves the reaction of thiobenzamide with 4-bromoacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of substituted phenols, including this compound, often employs scalable and green synthesis methods. One such method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is efficient, environmentally friendly, and can be scaled up to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Phenylthiazol-4-yl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
4-(2-Phenylthiazol-4-yl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Phenylthiazol-4-yl)phenol involves its interaction with various molecular targets and pathways:
Antibacterial Activity: Inhibits bacterial enzymes and disrupts cell wall synthesis.
Antitumor Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
Key Properties :
- Exhibits nonlinear optical (NLO) properties with a third-order nonlinear susceptibility (χ³) of 2.2627 × 10⁻⁶ esu, confirmed via Z-scan experiments .
- Theoretical calculations (TD-DFT/B3LYP) reveal a low HOMO-LUMO gap (3.2 eV ) and high polarizability (β = 4.044 × 10⁻¹ cm W⁻¹ ), making it suitable for optoelectronic applications .
- Melting point: 278°C .
Comparison :
- The imidazole derivative shows superior NLO performance compared to 4-(2-phenylthiazol-4-yl)phenol, likely due to enhanced π-conjugation and intramolecular charge transfer (ICT) in the imidazole system .
2-(2-Tolyl)-4-(4-hydroxyphenyl)thiazole
Key Properties :
- No direct NLO data reported, but structural similarity suggests comparable electronic properties to this compound.
Comparison :
- The methyl group may enhance thermal stability but reduce solubility in polar solvents compared to the parent compound .
Chloro/Bromo-Substituted Thiazole Derivatives
Key Properties :
Comparison :
- Halogenated analogs demonstrate enhanced bioactivity over this compound, highlighting the role of electronegative substituents in therapeutic applications .
Sodium 2-(3-Methoxyphenyl)-1,3-thiazol-4-ylacetate
Key Properties :
- Enhanced water solubility due to the ionic sodium group, making it suitable for pharmaceutical formulations.
Comparison :
Biological Activity
4-(2-Phenylthiazol-4-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both a phenolic hydroxyl group and a thiazole moiety enhances its lipophilicity and biological efficacy, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its anticancer and antimicrobial properties, supported by relevant data, case studies, and research findings.
Chemical Structure
The chemical structure of this compound is characterized by the following features:
- Phenolic Hydroxyl Group : Contributes to its solubility and reactivity.
- Thiazole Moiety : Imparts unique electronic properties and enhances biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells by activating specific signaling pathways. |
| Antimicrobial Activity | Exhibits effectiveness against various bacterial strains. |
| Enzyme Inhibition | Investigated for inhibitory effects on protein kinases. |
Anticancer Activity
Studies have demonstrated the compound's anticancer properties through various mechanisms:
- Apoptosis Induction : The compound significantly reduces cell viability in cancer cell lines in a dose-dependent manner. This was confirmed through assays such as Annexin V staining and Western blot analysis, which showed increased levels of cleaved caspase-9 and PARP.
-
Mechanism of Action :
- Targeting Kinases : It has been identified as an inhibitor of p38α MAPK, which is involved in inflammatory responses and pain signaling pathways.
- Induction of Pro-apoptotic Proteins : The compound promotes apoptosis by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.
Antimicrobial Activity
In vitro tests have revealed that this compound possesses antimicrobial properties against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The MIC values were comparable to standard antibiotics, indicating potential as a therapeutic agent .
- Tested Strains : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Anticancer Effects :
- A recent study focused on human cancer cell lines demonstrated that treatment with this compound led to significant apoptosis, with IC50 values indicating potent anticancer effects.
- Antimicrobial Efficacy Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
